molecular formula C14H15N3O2S3 B6476546 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2640835-47-6

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B6476546
CAS No.: 2640835-47-6
M. Wt: 353.5 g/mol
InChI Key: SWSAWHGZNCVUFE-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a hybrid molecule combining a bithiophene moiety with an imidazole sulfonamide scaffold.

Properties

IUPAC Name

1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S3/c1-17-9-14(15-10-17)22(18,19)16-7-6-11-4-5-13(21-11)12-3-2-8-20-12/h2-5,8-10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAWHGZNCVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and antibacterial properties.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological effects. The presence of the bithiophene moiety contributes to its electronic properties and potential interactions with biological targets.

  • Molecular Formula : C₁₅H₁₇N₃O₂S
  • Molecular Weight : 307.4 g/mol

1. Antitumor Activity

Research has indicated that compounds containing sulfonamide structures can exhibit significant antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.

  • Case Study : A study investigated various sulfonamide complexes and their effects on tumor cell lines (HeLa and WM35). The results demonstrated that certain complexes exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent .

2. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with folate synthesis pathways.

  • Research Findings : In vitro studies have shown that analogs of sulfonamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, hybrid compounds derived from sulfonamides demonstrated significant inhibitory effects against E. coli and S. typhimurium, with minimum inhibitory concentrations (MIC) as low as 11.31 µg/mL .

Biological Assays and Results

Activity Type Tested Organisms Inhibition Zone Diameter (IZD) Minimum Inhibitory Concentration (MIC)
AntibacterialE. coli19 mm11.31 µg/mL
AntibacterialS. typhimurium16 mm19.24 µg/mL
CytotoxicityHeLa (cancer cell line)Significant growth inhibitionIC50 values comparable to cisplatin

In Vivo Studies

In vivo studies are crucial for assessing the safety and efficacy of new compounds. Current research has begun exploring the toxicity profiles of sulfonamide derivatives in animal models.

  • Findings : Preliminary studies on selected sulfonamide complexes have shown a lack of significant in vivo toxicity, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogous molecules from diverse sources (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Imidazole sulfonamide + bithiophene 2,2'-Bithiophene ethyl, 1-methyl imidazole Not explicitly stated (structural analogy) -
1ah (Furan-3-ylmethyl derivative) Imidazole sulfonamide + ethylenediamine linker Furan-3-ylmethyl, 4-cyanophenyl Farnesyltransferase inhibition (anticancer)
IZ5 (Tyrosine phosphatase inhibitor) Benzenesulfonamide + imidazole Fluorobenzenesulfonamide, isothiazolidinone Tyrosine phosphatase 1B inhibition (GOLD: 69.07)
Cyazofamid Imidazole sulfonamide Chloro, cyano, p-tolyl Fungicidal activity (agricultural use)
Compound 14 (Bithiophene derivative) Bithiophene 4-Hydroxybutynyl Anti-inflammatory (RAW 264.7 cell line)
Key Observations:
  • Bithiophene vs. Aromatic Substituents: The target compound’s bithiophene group distinguishes it from phenyl or furan-based analogs (e.g., 1ah, IZ5).
  • Sulfonamide-Imidazole Core: Shared with IZ5 and cyazofamid, this core is critical for enzyme binding. Cyazofamid’s chloro and cyano groups enhance fungicidal activity, while IZ5’s fluorobenzenesulfonamide improves tyrosine phosphatase affinity .
  • Linker Variations : The ethyl linker in the target compound may confer flexibility compared to the rigid ethylenediamine in 1ah, influencing solubility or target engagement .

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